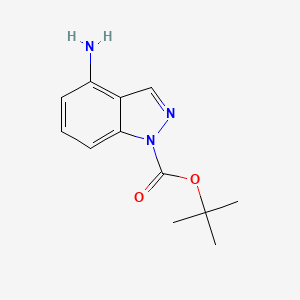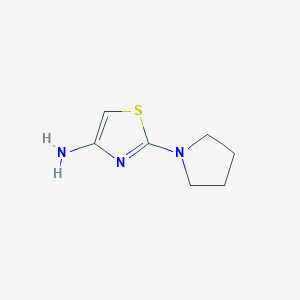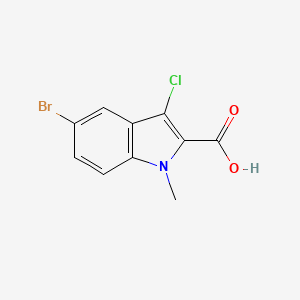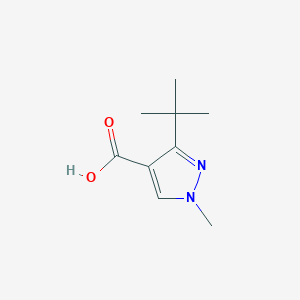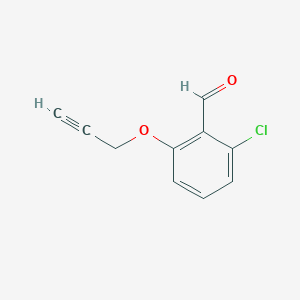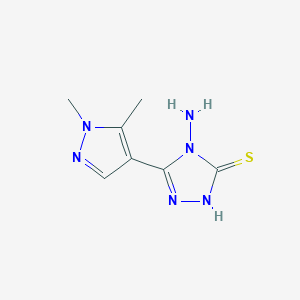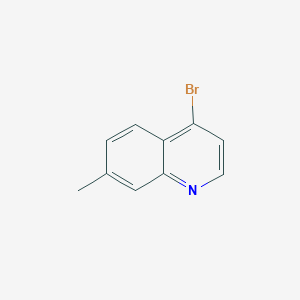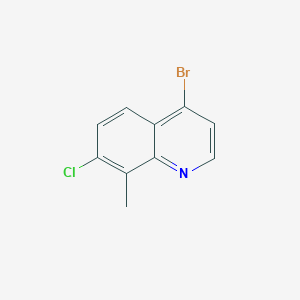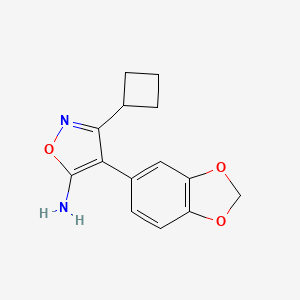
4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine (CB-DOX) is a novel small molecule compound with interesting properties. It has been studied for its ability to interact with a variety of biological systems, including proteins, enzymes, and cells. CB-DOX has been shown to have a wide range of potential applications, from drug design to biotechnology. In
Scientific Research Applications
Catalytic Applications : A study by Majireck and Weinreb (2006) explored the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes, which is relevant for the synthesis of 1,2,3-triazoles, a structure related to the compound (Majireck & Weinreb, 2006).
Antitumor Activity : Research by Jiao et al. (2015) involved the synthesis of a compound structurally similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine, demonstrating significant antitumor activity (Jiao et al., 2015).
Inorganic-Organic Hybrid Compounds : Guo et al. (2019) synthesized inorganic-organic hybrid compounds using multidentate N-donor molecules, relevant for understanding the chemical behavior of similar nitrogen-rich heterocycles (Guo et al., 2019).
Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, showcasing the potential of such compounds in antimicrobial applications (Bektaş et al., 2007).
Prodrug Development : Bradshaw et al. (2002) discussed the development of amino acid prodrugs of antitumor benzothiazoles, which shares structural similarities with the compound , indicating its potential in prodrug development (Bradshaw et al., 2002).
Bioactive Small Molecules : Mavridis et al. (2020) reported on the synthesis and bioactivity of oxazolones, a class that includes 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine, highlighting its role in drug discovery (Mavridis et al., 2020).
Anticonvulsant and Antimicrobial Activities : Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated their anticonvulsant and antimicrobial activities, relevant to the study of oxazole derivatives (Rajasekaran et al., 2013).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-14-12(13(16-19-14)8-2-1-3-8)9-4-5-10-11(6-9)18-7-17-10/h4-6,8H,1-3,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJIERZVNKXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



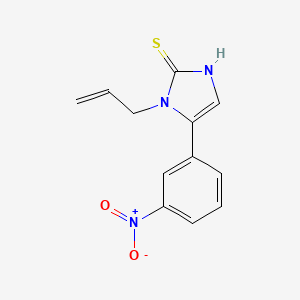
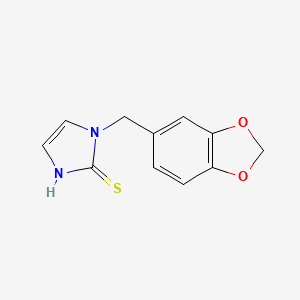
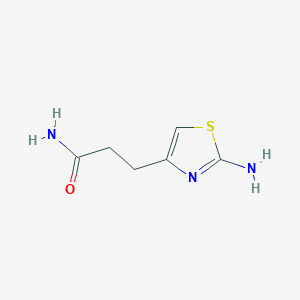
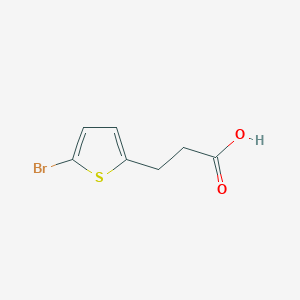
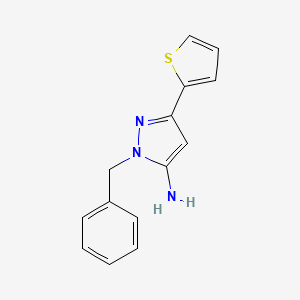
![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
